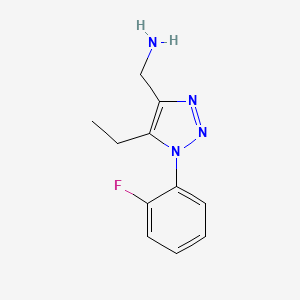
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Übersicht
Beschreibung
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H13FN4 and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is part of the triazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13FN4
- Molecular Weight : 220.25 g/mol
- CAS Number : 1539048-11-7
The compound features a triazole ring substituted with an ethyl group and a fluorophenyl moiety, which may contribute to its biological activity by influencing binding interactions with biological targets.
Biological Activity Overview
The biological activities of triazole derivatives often include:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxicity |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
These values indicate that the compound exhibits significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Triazole compounds are known for their antifungal properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various fungal pathogens.
The mechanism by which triazole derivatives exert their biological effects often involves:
- Inhibition of key enzymes in cancer cell proliferation.
- Disruption of fungal cell membrane synthesis.
For instance, certain triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Study on Anticancer Properties :
- In-Vitro Studies :
Eigenschaften
IUPAC Name |
[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQHIKVAQLPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















